molecular formula C23H24ClNO6S B11016783 (4-ethyl-8-methyl-2-oxochromen-7-yl) (2S)-2-[(4-chlorophenyl)sulfonylamino]-3-methylbutanoate

(4-ethyl-8-methyl-2-oxochromen-7-yl) (2S)-2-[(4-chlorophenyl)sulfonylamino]-3-methylbutanoate

Cat. No.: B11016783
M. Wt: 478.0 g/mol
InChI Key: VRSHCJKGPJWCRC-NRFANRHFSA-N
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Description

(4-ethyl-8-methyl-2-oxochromen-7-yl) (2S)-2-[(4-chlorophenyl)sulfonylamino]-3-methylbutanoate is a complex organic compound with potential applications in various scientific fields. This compound features a chromenone core, which is known for its diverse biological activities, and a sulfonamide group, which is often associated with antibacterial properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-ethyl-8-methyl-2-oxochromen-7-yl) (2S)-2-[(4-chlorophenyl)sulfonylamino]-3-methylbutanoate typically involves multiple steps. The process begins with the preparation of the chromenone core, followed by the introduction of the sulfonamide group. Common reagents used in these reactions include ethyl acetoacetate, methyl iodide, and 4-chlorobenzenesulfonyl chloride. The reactions are usually carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The use of high-purity reagents and solvents is crucial to minimize impurities and maximize yield. Additionally, advanced purification techniques, such as chromatography, are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

(4-ethyl-8-methyl-2-oxochromen-7-yl) (2S)-2-[(4-chlorophenyl)sulfonylamino]-3-methylbutanoate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

The reactions mentioned above require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous conditions to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation of the chromenone core may yield a variety of oxygenated derivatives, while reduction of the sulfonamide group may produce amines.

Scientific Research Applications

(4-ethyl-8-methyl-2-oxochromen-7-yl) (2S)-2-[(4-chlorophenyl)sulfonylamino]-3-methylbutanoate has several scientific research applications, including:

    Chemistry: This compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: Its potential antibacterial properties make it a candidate for studying bacterial resistance mechanisms and developing new antibiotics.

    Medicine: The compound’s unique structure allows it to interact with various biological targets, making it a potential lead compound for drug discovery.

    Industry: It can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of (4-ethyl-8-methyl-2-oxochromen-7-yl) (2S)-2-[(4-chlorophenyl)sulfonylamino]-3-methylbutanoate involves its interaction with specific molecular targets. The chromenone core can interact with enzymes and receptors, modulating their activity. The sulfonamide group can inhibit bacterial enzymes, leading to antibacterial effects. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (4-ethyl-8-methyl-2-oxochromen-7-yl) (2S)-2-[(4-chlorophenyl)sulfonylamino]-3-methylbutanoate apart is its combination of a chromenone core and a sulfonamide group. This unique structure allows it to exhibit a broad range of biological activities, making it a versatile compound for various scientific applications.

Properties

Molecular Formula

C23H24ClNO6S

Molecular Weight

478.0 g/mol

IUPAC Name

(4-ethyl-8-methyl-2-oxochromen-7-yl) (2S)-2-[(4-chlorophenyl)sulfonylamino]-3-methylbutanoate

InChI

InChI=1S/C23H24ClNO6S/c1-5-15-12-20(26)31-22-14(4)19(11-10-18(15)22)30-23(27)21(13(2)3)25-32(28,29)17-8-6-16(24)7-9-17/h6-13,21,25H,5H2,1-4H3/t21-/m0/s1

InChI Key

VRSHCJKGPJWCRC-NRFANRHFSA-N

Isomeric SMILES

CCC1=CC(=O)OC2=C1C=CC(=C2C)OC(=O)[C@H](C(C)C)NS(=O)(=O)C3=CC=C(C=C3)Cl

Canonical SMILES

CCC1=CC(=O)OC2=C1C=CC(=C2C)OC(=O)C(C(C)C)NS(=O)(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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